molecular formula C20H19NO3S B4209547 Methyl 1-[2-(4-methylphenyl)sulfanylpropanoyl]indole-3-carboxylate

Methyl 1-[2-(4-methylphenyl)sulfanylpropanoyl]indole-3-carboxylate

Cat. No.: B4209547
M. Wt: 353.4 g/mol
InChI Key: XENNIJVXUZDBTO-UHFFFAOYSA-N
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Description

Methyl 1-{2-[(4-methylphenyl)thio]propanoyl}-1H-indole-3-carboxylate is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indole core substituted with a methyl ester group and a 4-methylphenylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-(4-methylphenyl)sulfanylpropanoyl]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazones react with acid catalysts under reflux conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{2-[(4-methylphenyl)thio]propanoyl}-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 1-[2-(4-methylphenyl)sulfanylpropanoyl]indole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-{2-[(4-methylphenyl)thio]propanoyl}-1H-indole-3-carboxylate is unique due to the presence of the 4-methylphenylthio group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development .

Properties

IUPAC Name

methyl 1-[2-(4-methylphenyl)sulfanylpropanoyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-13-8-10-15(11-9-13)25-14(2)19(22)21-12-17(20(23)24-3)16-6-4-5-7-18(16)21/h4-12,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENNIJVXUZDBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC(C)C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-[2-(4-methylphenyl)sulfanylpropanoyl]indole-3-carboxylate
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Methyl 1-[2-(4-methylphenyl)sulfanylpropanoyl]indole-3-carboxylate

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